molecular formula C16H12Cl2O4 B027451 Bis(4-chlorobenzyl) oxalate CAS No. 19829-42-6

Bis(4-chlorobenzyl) oxalate

Cat. No.: B027451
CAS No.: 19829-42-6
M. Wt: 339.2 g/mol
InChI Key: QWHCTYYBLDCYIT-UHFFFAOYSA-N
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Description

Bis(4-chlorobenzyl) oxalate is an organic compound with the molecular formula C16H12Cl2O4. It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 4-chlorobenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-chlorobenzyl) oxalate typically involves the reaction of oxalyl chloride with 4-chlorobenzyl alcohol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C2O2Cl2+2C7H7ClOHC2O4(C7H7Cl)2+2HCl\text{C}_2\text{O}_2\text{Cl}_2 + 2 \text{C}_7\text{H}_7\text{ClOH} \rightarrow \text{C}_2\text{O}_4(\text{C}_7\text{H}_7\text{Cl})_2 + 2 \text{HCl} C2​O2​Cl2​+2C7​H7​ClOH→C2​O4​(C7​H7​Cl)2​+2HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the 4-chlorobenzyl groups are oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 4-chlorobenzyl alcohol and oxalic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Bis(4-chlorobenzyl) oxalate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Bis(4-chlorobenzyl) oxalate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

    Bis(4-chlorophenyl) oxalate: Similar structure but with phenyl groups instead of benzyl groups.

    Bis(4-methylbenzyl) oxalate: Similar structure but with methyl groups instead of chlorine atoms.

Uniqueness: Bis(4-chlorobenzyl) oxalate is unique due to the presence of 4-chlorobenzyl groups, which impart distinct chemical properties and reactivity compared to other oxalate derivatives. The chlorine atoms enhance its electrophilic nature, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

bis[(4-chlorophenyl)methyl] oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c17-13-5-1-11(2-6-13)9-21-15(19)16(20)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHCTYYBLDCYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C(=O)OCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885100
Record name Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester
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Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19829-42-6
Record name Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester
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Record name Ethanedioic acid, 1,2-bis((4-chlorophenyl)methyl) ester
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Record name Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester
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Record name Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester
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Record name Ethandisäurebis(4-chlorbenzyl)ester
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